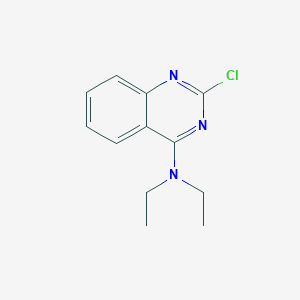

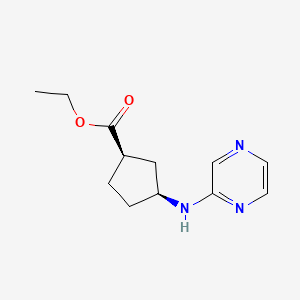

![molecular formula C13H14F3NO5 B3013741 3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 174502-40-0](/img/structure/B3013741.png)

3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid" is a structurally complex molecule that incorporates both dimethoxyphenyl and trifluoroacetyl functional groups. These groups are known to impart specific chemical properties and reactivity patterns to molecules. The dimethoxyphenyl moiety is often associated with enhanced metabolic stability and selectivity in biological systems, as seen in the synthesis of EP3 receptor antagonists . The trifluoroacetyl group is a versatile moiety in synthetic chemistry, known for its role in facilitating reactions such as Claisen rearrangement and cyclization , as well as influencing electrophilic substitution reactions .

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multi-step reactions that introduce various functional groups to achieve the desired chemical structure. For instance, the synthesis of EP3 receptor antagonists with a 2-aminocarbonylphenylpropanoic acid core structure involves the introduction of a chiral amine side chain, which is crucial for the compound's biological activity . Similarly, the use of trifluoroacetic acid as a reagent in the synthesis of heterocyclic compounds demonstrates its effectiveness in promoting tandem reactions, including Claisen rearrangement . The trifluoroacetylation at the 3-position of related heterocycles also highlights the reactivity of the trifluoroacetyl group under acidic conditions .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit specific interactions due to the presence of the dimethoxyphenyl and trifluoroacetyl groups. These interactions can influence the molecule's overall conformation and its interaction with biological targets or other chemical entities. For example, the stereochemistry of the chiral center in EP3 receptor antagonists is critical for their binding affinity and selectivity . The electronic effects of the trifluoroacetyl group can also affect the reactivity of adjacent functional groups, as seen in the remote control of an amino group during electrophilic substitution .

Chemical Reactions Analysis

The chemical reactivity of the compound is influenced by the presence of the dimethoxyphenyl and trifluoroacetyl groups. The dimethoxyphenyl group can stabilize adjacent positive charges or radicals, potentially affecting the outcome of reactions such as cyclization . The trifluoroacetyl group, on the other hand, can act as an electrophile, participating in reactions with nucleophiles, and can also influence the reactivity of nearby functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its functional groups and overall molecular structure. The dimethoxyphenyl group can contribute to the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability . The trifluoroacetyl group is known for its strong electron-withdrawing character, which can influence the acidity of adjacent protons and the stability of the molecule under various conditions . These properties are crucial when considering the compound's application in biological systems or its behavior in chemical reactions.

科学的研究の応用

1. Asymmetric Hydrogenation Catalysts

3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is involved in the preparation of (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. A statistical approach was used to determine the optimal substrate and conditions for the preparation of enantiomerically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt, demonstrating its significance in asymmetric hydrogenation studies (O'reilly, Derwin, & Lin, 1990).

2. Antioxidant Activity Studies

The compound has been utilized in the synthesis of ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. These substances have been evaluated for their antioxidant activity, highlighting its potential in developing new antioxidants (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

3. Cytotoxicity Screenings

The compound was involved in the synthesis of a cytotoxic natural ester, sintenin, and its analogues. These synthesized compounds were subjected to cytotoxicity screenings on human tumor cell lines, contributing to cancer research and potential therapeutic applications (Hu et al., 2005).

4. Crystal and Molecular Structure Studies

The compound's derivative, N-phthalyl-3-amino-2-arylpropionic acid pantolactonyl ester, was studied for its crystal and molecular structures. This research helps in understanding the stereochemistry and structural attributes of related compounds (Rolland, Calmes, Escale, & Martinez, 2000).

5. Cardioselective Beta-Blockers

The introduction of the (3,4-dimethoxyphenethyl)amino group in certain compounds, related to 3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, led to the development of cardioselective beta-blockers. This showcases its application in cardiovascular drug development (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).

6. Fungal Metabolism Studies

This compound's derivatives have been metabolized by the white rot fungus Phanerochaete chrysosporium, leading to various metabolic products. This study provides insights into the metabolic pathways and potential environmental applications of such compounds (Enoki, Yajima, & Gold, 1981).

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO5/c1-21-9-4-3-7(5-10(9)22-2)8(6-11(18)19)17-12(20)13(14,15)16/h3-5,8H,6H2,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXRNKTYWVBVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

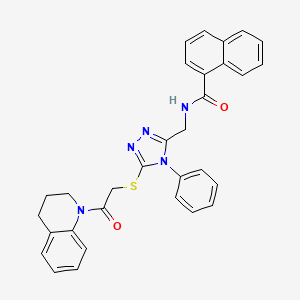

![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)

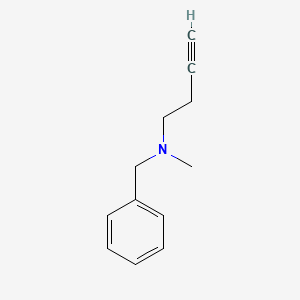

![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)

![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)